

# Crystal Structure Analysis of Sildenafil Polymorphs: A Technical Guide

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Compound of Interest		
Compound Name:	Sildenafil mesylate	
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#### **Abstract**

Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form, can significantly impact its bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a critical consideration in drug development. This technical guide provides an in-depth overview of the analytical techniques used for the crystal structure analysis of sildenafil polymorphs. While the focus is on the general methodology applicable to various sildenafil salts, it is important to note the limited publicly available data specifically for **sildenafil mesylate** polymorphs. This guide will utilize data from other well-characterized sildenafil salts, such as the citrate and various other forms, to illustrate the principles and experimental protocols for polymorphic screening and characterization.

## Introduction to Polymorphism in Sildenafil

Sildenafil can exist in various solid forms, including anhydrous polymorphs, solvates, and salts, each with distinct physicochemical properties.[1] The most common commercially available form is sildenafil citrate. However, other salt forms, including the mesylate, are of interest in pharmaceutical development for potentially improved properties. The identification and



characterization of all possible polymorphic forms of a sildenafil salt are crucial for selecting the optimal form for development and ensuring consistent product quality.[1]

The solid-state landscape of sildenafil is extensive, with numerous crystalline forms reported for the free base and its various salts.[1] These different forms arise from variations in the arrangement of molecules in the crystal lattice. Such variations can influence thermodynamic properties like melting point and solubility, as well as kinetic properties like dissolution rate.

## Analytical Techniques for Polymorph Characterization

A multi-technique approach is essential for the comprehensive characterization of sildenafil polymorphs. The primary techniques employed include X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and vibrational spectroscopy (FTIR and Raman).

#### X-Ray Powder Diffraction (XRPD)

XRPD is a powerful, non-destructive technique for the identification and characterization of crystalline materials.[2] Each crystalline polymorph produces a unique diffraction pattern, often referred to as a "fingerprint," which is dependent on the crystal lattice structure.[3]

The following table summarizes the characteristic  $2\theta$  peaks for various sildenafil salt polymorphs, which can serve as a reference for the analysis of new salt forms like the mesylate. It is important to note that a shift of more than  $0.2^{\circ}$  in the  $2\theta$  angle may indicate a different crystal structure.[3]



Sildenafil Salt	Polymorph	Characteristic 2θ Peaks (±0.2°)
Esylate[4]	Form I	8.2, 13.6, 16.2, 24.9
Form II	4.6, 10.5, 11.4, 18.4	
Form III	6.0, 9.9, 11.9, 22.2	_
Hydrochloride[4]	Form I	10.9, 13.7, 15.0, 18.0, 19.0
Form II	6.7, 10.0, 13.3, 14.0	
Hemisulphate[4]	Form I	8.1, 10.3, 16.2, 17.1, 24.9
Hemitartrate[4]	Form I	5.5, 12.1, 17.4
Form II	5.2, 7.2, 12.3, 21.6	
Fumarate[4]	Form I	7.6, 9.3, 14.7, 15.7, 24.0
Citrate[5]	N/A	7.4, 8.1, 10.2, 13.1, 14.4, 16.2, 17.5, 19.8, 20.6, 22.7, 24.4, 28.5
Base[3]	N/A	5.15 (100% relative intensity)

## **Thermal Analysis: DSC and TGA**

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, enthalpies of fusion, and to detect polymorphic transitions.[6][7] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature and is useful for identifying solvates and hydrates.[8]

The table below presents the melting points and other thermal events for different sildenafil forms. These values are crucial for understanding the thermodynamic stability relationships between polymorphs.



Sildenafil Form	Thermal Event	Temperature (°C)
Sildenafil Citrate[9]	Melting Endotherm	189.4
Sildenafil Hemisulphate (Form I)[4]	DSC Endotherm	~220
Sildenafil Hemitartrate (Form I) [4]	DSC Endotherm	~231
Sildenafil Base[5]	Melting Point	189-190

#### **Vibrational Spectroscopy: FTIR and Raman**

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules.[10][11] Differences in the crystal packing and molecular conformation of polymorphs can lead to distinct shifts in the vibrational frequencies, making these techniques valuable for polymorph identification and characterization.[10][11]

The following table lists some of the characteristic FTIR and Raman peaks for sildenafil. The presence, absence, or shift of these peaks can be used to differentiate between polymorphs.



Technique	Wavenumber (cm <sup>-1</sup> )	Assignment
FTIR[10][12]	~3300	N-H stretching
~1698	C=O stretching	
1580-1650	N-H bending	_
~1579	N-H bonds	_
~1489	C=C bonds in benzene ring	-
~1359	Asymmetrical S=O stretch	_
~1172	Symmetrical S=O stretch	_
Raman[11]	1584	Phenyl ring stretching
1530	C=N stretching	_
1401	CH₂ deformation	_
1235	Sulfonyl C-S stretching	_

## **Experimental Protocols**

Detailed experimental protocols are essential for obtaining reliable and reproducible data in polymorph analysis.

#### X-Ray Powder Diffraction (XRPD)

Objective: To obtain the diffraction pattern of a **sildenafil mesylate** sample for polymorph identification and characterization.

#### Methodology:

- Sample Preparation: Gently grind the **sildenafil mesylate** sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
- Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth surface level with the holder's top.



- Instrument Setup:
  - X-ray Source: Cu K $\alpha$  radiation ( $\lambda = 1.5406$  Å).
  - Goniometer Configuration: Bragg-Brentano  $\theta$ - $\theta$ .
  - Detector: A position-sensitive detector is recommended for faster data acquisition.
  - Scan Range: Typically 5° to 40° in 2θ.
  - Step Size: 0.02° per step.
  - Scan Speed: 1°/min or appropriate to obtain a good signal-to-noise ratio.
- Data Collection: Run the XRPD scan and collect the diffraction data.
- Data Analysis: Process the raw data to identify the 2θ positions and intensities of the diffraction peaks. Compare the obtained pattern with known patterns of other sildenafil salts or polymorphs.

## **Differential Scanning Calorimetry (DSC)**

Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions of **sildenafil mesylate**.

#### Methodology:

- Sample Preparation: Accurately weigh 2-5 mg of the sildenafil mesylate sample into an aluminum DSC pan.
- Pan Sealing: Hermetically seal the pan to prevent any loss of sample during heating.
- Instrument Setup:
  - Purge Gas: Dry nitrogen at a flow rate of 50 mL/min.
  - Heating Rate: A standard heating rate of 10 °C/min is typically used.



- Temperature Range: From ambient temperature to a temperature above the expected melting point (e.g., 30 °C to 250 °C).
- o Reference: An empty, sealed aluminum pan.
- Data Collection: Place the sample and reference pans in the DSC cell and start the temperature program.
- Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak maximum, and the enthalpy of fusion (area under the peak).

#### Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of a **sildenafil mesylate** sample to identify functional groups and for comparison with other polymorphs.

#### Methodology:

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the powdered **sildenafil mesylate** sample directly onto the ATR crystal.
- Instrument Setup:
  - Mode: Attenuated Total Reflectance (ATR).
  - Spectral Range: 4000 to 400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- Data Collection: Collect the background spectrum (with no sample) and then the sample spectrum.
- Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands.



#### Raman Spectroscopy

Objective: To obtain the Raman spectrum of a **sildenafil mesylate** sample for complementary vibrational information.

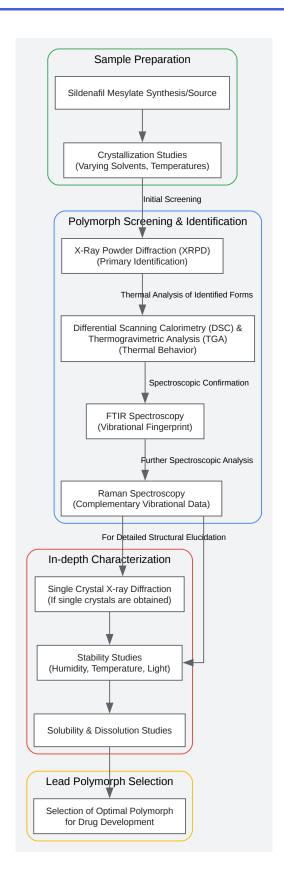
#### Methodology:

- Sample Preparation: Place a small amount of the powdered sample on a microscope slide or in a suitable sample holder.
- Instrument Setup:
  - Excitation Laser: A common choice is a 785 nm laser to minimize fluorescence.
  - Laser Power: Use the lowest possible laser power that gives a good signal to avoid sample degradation.
  - Spectral Range: 200 to 1800 cm<sup>-1</sup>.
  - Integration Time: Adjust the integration time and number of accumulations to obtain a spectrum with a good signal-to-noise ratio.
- Data Collection: Focus the laser on the sample and collect the Raman spectrum.
- Data Analysis: Analyze the positions, intensities, and shapes of the Raman bands.

## **Workflow and Logical Relationships**

The characterization of **sildenafil mesylate** polymorphs follows a logical workflow to ensure comprehensive analysis and data interpretation.



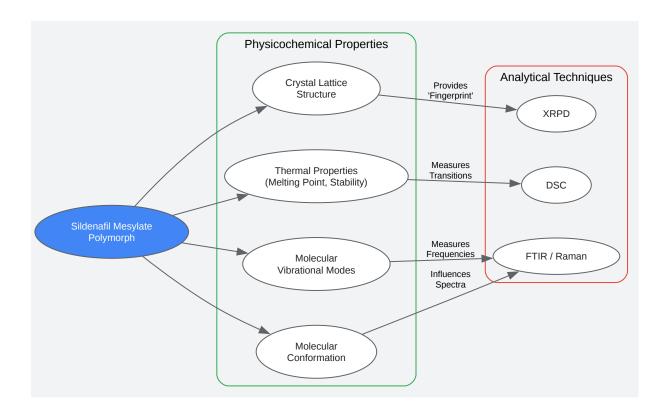


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Experimental workflow for **sildenafil mesylate** polymorph analysis.



The following diagram illustrates the logical relationship between the key analytical techniques and their role in polymorph characterization.



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Relationship between polymorph properties and analytical techniques.

#### **Conclusion**

The comprehensive characterization of **sildenafil mesylate** polymorphs is a critical step in the drug development process. A combination of analytical techniques, including XRPD, DSC, TGA, FTIR, and Raman spectroscopy, provides a detailed understanding of the solid-state properties of different crystalline forms. While specific data for **sildenafil mesylate** is not readily available in the public domain, the methodologies and comparative data from other sildenafil salts presented in this guide offer a robust framework for researchers and scientists to



conduct their own investigations. The systematic application of these techniques will enable the selection of a stable and bioavailable polymorphic form, ultimately ensuring the quality, safety, and efficacy of the final drug product.

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